tert-Butylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Grignard Reagent in Organic Synthesis:

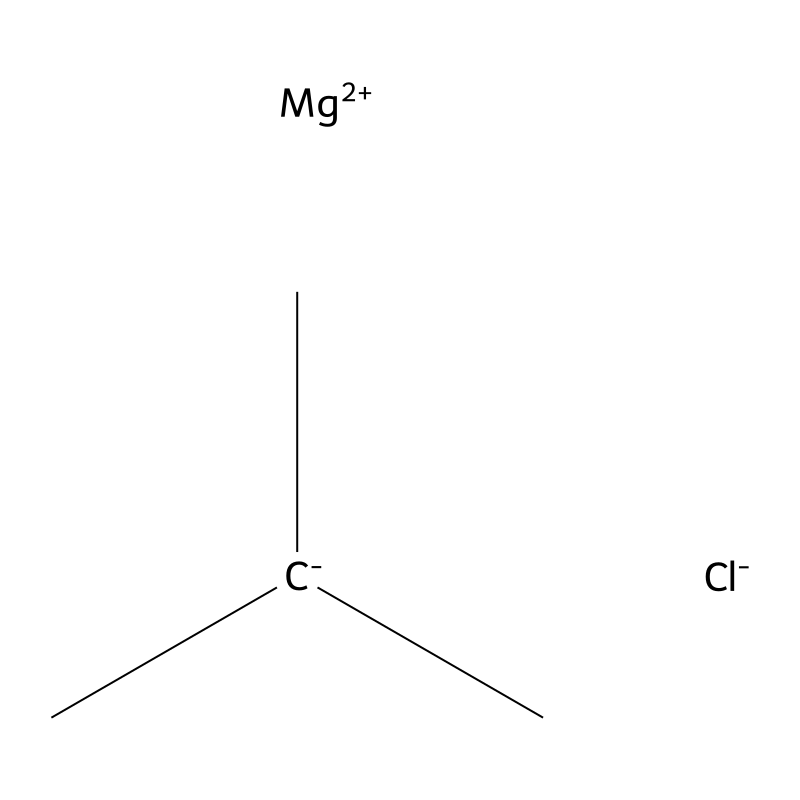

tert-Butylmagnesium chloride (t-BuMgCl) is primarily utilized as a Grignard reagent in the field of organic synthesis []. Grignard reagents are a class of organometallic compounds formed by the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent []. t-BuMgCl, specifically, possesses a bulky tert-butyl group (C(CH3)3) attached to the magnesium center, offering unique properties compared to other Grignard reagents with smaller alkyl groups.

Carbon-Carbon Bond Formation:

One of the most prominent applications of t-BuMgCl lies in its ability to form carbon-carbon bonds. This reaction involves the nucleophilic attack of the carbon atom in the t-butyl group on a variety of electrophilic carbon centers present in other organic molecules []. This allows for the creation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules.

Copper-Catalyzed Cross-Coupling Reactions:

In recent years, t-BuMgCl has gained traction in its involvement with copper-catalyzed cross-coupling reactions, particularly with primary alkyl halides. These reactions involve the formation of a carbon-carbon bond between two distinct organic fragments, mediated by a copper catalyst. t-BuMgCl serves as the nucleophilic coupling partner in this reaction, enabling the efficient synthesis of various organic compounds containing primary alkyl chains.

Advantages of t-BuMgCl:

t-BuMgCl offers several advantages over other Grignard reagents:

- Enhanced Steric Hindrance: The bulky tert-butyl group provides steric hindrance, directing the nucleophilic attack towards specific reaction sites on the substrate molecule, leading to higher regioselectivity (control over the position of the newly formed bond) [].

- Improved Solubility: Compared to Grignard reagents with smaller alkyl groups, t-BuMgCl exhibits improved solubility in certain ethereal solvents, facilitating its handling and manipulation during reactions.

Tert-Butylmagnesium chloride is an organomagnesium compound with the molecular formula and a molecular weight of 116.87 g/mol. It is classified as a Grignard reagent, which are key intermediates in organic synthesis. This compound is typically prepared by reacting tert-butyl halides with magnesium in solvents such as diethyl ether or tetrahydrofuran. Tert-Butylmagnesium chloride is known for its high reactivity, particularly towards electrophiles, making it a valuable reagent in various

t-BuMgCl is a flammable and air-sensitive compound. It can also react violently with water, releasing flammable gases. Here are some specific hazards:

- Flammability: Highly flammable liquid and vapor [].

- Reactivity: Reacts with water to liberate flammable gases which may ignite spontaneously [].

- Acute toxicity: Limited data available, but suspected to be harmful upon ingestion or inhalation [].

- Chronic toxicity: Limited data available, but suspected of causing cancer and damage to organs through prolonged or repeated exposure [].

- Nucleophilic Addition: It can act as a nucleophile, attacking electrophilic centers in carbonyl compounds, leading to the formation of alcohols.

- Cross-Coupling Reactions: This reagent is also involved in copper-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl and vinyl halides .

- Rearrangement Reactions: In certain conditions, it can undergo rearrangements to yield different products, such as esters from reactions with ethyl oxalate .

The synthesis of tert-butylmagnesium chloride typically involves:

- Reaction of Tert-Butyl Halides with Magnesium: The most common method is to react tert-butyl chloride or tert-butyl bromide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).where R represents the tert-butyl group and X is a halide ion .

- Solvent Considerations: The choice of solvent is crucial as it influences the reactivity and stability of the Grignard reagent formed.

Tert-Butylmagnesium chloride is widely used in organic synthesis for:

- Synthesis of Alcohols: It facilitates the conversion of carbonyl compounds to alcohols.

- Formation of Carbon-Carbon Bonds: Its role in cross-coupling reactions enables the construction of complex organic molecules.

- Preparation of Organometallic Compounds: It serves as a precursor for various organometallic compounds used in further synthetic applications .

Studies have highlighted that tert-butylmagnesium chloride interacts vigorously with water and other protic solvents, leading to the release of hydrogen gas and heat. This reactivity necessitates careful handling under anhydrous conditions to prevent hazardous situations . Additionally, its interactions with electrophiles have been extensively documented in literature, showcasing its utility in forming diverse organic products.

Tert-Butylmagnesium chloride can be compared to other organomagnesium compounds. Here are some similar compounds:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Methylmagnesium Chloride | Used for nucleophilic addition to carbonyls; less sterically hindered than tert-butyl variant. | |

| Ethylmagnesium Bromide | Similar reactivity but different steric properties; used in similar applications. | |

| Phenylmagnesium Bromide | A more reactive Grignard reagent; useful for coupling reactions involving aromatic systems. |

Uniqueness of Tert-Butylmagnesium Chloride:

Tert-Butylmagnesium chloride stands out due to its sterically hindered structure, which makes it less reactive than smaller alkyl Grignard reagents while providing selectivity in reactions involving bulky electrophiles. This property allows chemists to employ it effectively in complex syntheses where control over reactivity is essential .

Traditional Grignard Synthesis Methods

The conventional synthesis of tert-Butylmagnesium chloride follows the classical Grignard methodology established by Victor Grignard in 1900, involving the reaction of magnesium metal with tert-butyl chloride in anhydrous ethereal solvents. The fundamental reaction proceeds according to the equation: (CH₃)₃CCl + Mg → (CH₃)₃CMgCl, where the tertiary alkyl halide reacts with activated magnesium metal under strictly anhydrous conditions. This transformation requires careful control of reaction parameters due to the inherent challenges associated with tertiary halide reactivity and the propensity for elimination reactions.

The preparation typically begins with the activation of magnesium metal through mechanical removal of the oxide layer using sandpaper, followed by cutting the metal into fine chips to maximize surface area. A standard laboratory procedure involves weighing 3.6 grams (0.15 mol) of magnesium chips and placing them in a four-necked flask equipped with nitrogen protection, stirrer, reflux condenser, and constant pressure dropping funnel. The reaction system is purged with nitrogen for approximately 10 minutes to eliminate atmospheric moisture and oxygen, which would interfere with the Grignard formation.

The synthesis proceeds by adding 35 milliliters of refined tetrahydrofuran to the reaction vessel, followed by the careful addition of tert-butyl chloride. Initially, approximately 3.5 grams of tert-butyl chloride is added directly to initiate the reaction, while the remaining 10.4 grams is dissolved in 150 milliliters of tetrahydrofuran and added via the dropping funnel. The reaction mixture requires continuous stirring under nitrogen atmosphere to maintain the anhydrous environment essential for successful Grignard formation.

Traditional methods often encounter significant challenges when preparing tertiary Grignard reagents compared to their primary and secondary counterparts. The steric hindrance around the tertiary carbon center impedes the initial oxidative addition of magnesium to the carbon-halogen bond, requiring more forcing conditions such as elevated temperatures or extended reaction times. Additionally, the basic nature of tertiary Grignard reagents makes them prone to elimination reactions, where hydrogen halide can be abstracted from the alkyl halide starting material, leading to alkene formation and reduced yields.

Solvent Systems and Their Impact on Yield and Purity

The choice of solvent system plays a critical role in determining both the yield and purity of tert-butylmagnesium chloride synthesis. Tetrahydrofuran emerges as the preferred solvent for tertiary Grignard reagent preparation due to its superior coordinating ability compared to diethyl ether. The enhanced coordination properties of tetrahydrofuran help stabilize the sterically crowded tertiary magnesium center and suppress competing elimination pathways that would otherwise reduce product yield.

Commercial preparations of tert-butylmagnesium chloride are available in various solvent systems, with concentrations ranging from 1.0 to 2.0 molar solutions. Tetrahydrofuran-based solutions typically achieve higher concentrations and exhibit better stability profiles compared to diethyl ether systems. The coordinating solvent molecules play an essential role in maintaining the structural integrity of the Grignard reagent through direct coordination to the magnesium center.

Comparative analysis of solvent systems reveals significant differences in reaction efficiency and product characteristics. Tetrahydrofuran solutions demonstrate superior performance in forming tertiary Grignard reagents that cannot be prepared in less coordinating solvents like diethyl ether. The stronger donor properties of tetrahydrofuran facilitate the initial formation of the carbon-magnesium bond and help maintain the reagent in solution by preventing precipitation of less soluble species.

Alternative solvent systems have been explored, including 2-methyltetrahydrofuran, which offers improved thermal stability and reduced environmental impact compared to conventional tetrahydrofuran. Some commercial preparations utilize mixed solvent systems or incorporate lithium chloride additives to enhance solubility and stability characteristics. The solvent choice also influences the Schlenk equilibrium position, affecting the distribution between monomeric Grignard species and dimeric or oligomeric aggregates.

The impact of solvent on reaction yield becomes particularly pronounced for tertiary systems where steric factors already compromise reactivity. High-quality, anhydrous solvents are essential, as even trace amounts of water or alcohol can lead to significant yield losses through protonation of the organometallic species. Solvent purification typically involves distillation from sodium-benzophenone ketyl or treatment with molecular sieves to achieve the necessary anhydrous conditions.

Role of Magnesium Activation and Halide Reactivity

Magnesium activation represents a crucial factor in successful tert-butylmagnesium chloride synthesis, as the metal surface must be rendered reactive toward the organic halide substrate. The standard activation procedure involves mechanical abrasion of the magnesium surface to remove the passive oxide layer that naturally forms upon exposure to air. This oxide film presents a significant barrier to electron transfer and must be eliminated to enable the oxidative addition process that initiates Grignard formation.

Chemical activation methods supplement mechanical surface preparation and can dramatically improve reaction initiation rates. The addition of a small crystal of iodine serves as a classical activation technique, where the iodine creates localized reactive sites on the magnesium surface through halogen exchange reactions. Alternative activation agents include 1,2-dibromoethane, which functions similarly by generating reactive surface species that facilitate the initial electron transfer step. More recent developments incorporate dibal-H solutions as effective magnesium activators, particularly useful for challenging tertiary halide substrates.

The reactivity of tert-butyl chloride as the halide component presents unique challenges in Grignard synthesis due to the tertiary nature of the carbon center. Tertiary alkyl halides exhibit reduced reactivity toward magnesium insertion compared to primary or secondary halides, necessitating more vigorous reaction conditions. The steric bulk around the tertiary carbon impedes the approach of magnesium atoms and slows the rate-determining oxidative addition step.

Halide selection significantly influences reaction success, with chloride generally preferred over bromide or iodide for tertiary systems due to the balance between reactivity and stability. While bromides and iodides exhibit higher intrinsic reactivity toward magnesium insertion, they also show increased propensity for elimination reactions that compete with Grignard formation. The chloride leaving group provides optimal reactivity while minimizing unwanted side reactions that would reduce overall yield.

Temperature control during the activation and initiation phases proves critical for tertiary Grignard synthesis. Excessive heating can promote elimination reactions, while insufficient thermal energy may prevent reaction initiation altogether. The optimal temperature range typically falls between room temperature and gentle reflux conditions, depending on the specific solvent system employed. Monitoring reaction progress through visual observation of the magnesium surface and solution color changes provides valuable feedback for optimizing activation procedures.

Advances in Industrial-Scale Production Techniques

Industrial-scale production of tert-butylmagnesium chloride has benefited from significant technological advances that address the unique challenges associated with tertiary Grignard reagent synthesis. Large-scale pharmaceutical applications have driven the development of more efficient and reproducible preparation methods, particularly in the context of complex molecule synthesis where tert-butylmagnesium chloride serves as a key reagent.

Process optimization for multi-kilogram scale synthesis has focused on improving yield consistency and reducing production costs through enhanced reaction control and waste minimization. One notable advancement involves the development of continuous or semi-continuous processes that maintain optimal reaction conditions throughout the synthesis cycle. These approaches contrast with traditional batch methods and offer advantages in terms of heat management, reagent mixing, and product consistency.

The integration of advanced analytical monitoring techniques enables real-time assessment of reaction progress and product quality during large-scale synthesis. In-line spectroscopic methods, including infrared and nuclear magnetic resonance monitoring, provide immediate feedback on conversion rates and help identify potential issues before they impact final product quality. This analytical integration supports the implementation of quality-by-design principles in industrial Grignard reagent production.

Solvent recovery and recycling represent important considerations for large-scale operations due to both economic and environmental factors. Advanced distillation and purification systems enable the recovery of high-purity tetrahydrofuran and other solvents from reaction workups, reducing overall process costs and environmental impact. These recovery systems must maintain the anhydrous conditions essential for subsequent Grignard synthesis cycles.

Specialized equipment design for industrial Grignard synthesis incorporates features that address the unique requirements of organometallic chemistry. Reaction vessels with enhanced heat transfer capabilities help manage the exothermic nature of magnesium insertion reactions, while advanced stirring systems ensure optimal mixing of heterogeneous magnesium-organic halide systems. Inert atmosphere handling systems maintain the strict anaerobic conditions required throughout the production process.

| Production Scale | Typical Yield Range | Key Challenges | Optimization Focus |

|---|---|---|---|

| Laboratory (1-10 g) | 70-85% | Initiation consistency | Activation methods |

| Pilot scale (100-1000 g) | 75-90% | Heat management | Process control |

| Industrial (>10 kg) | 80-95% | Waste minimization | Continuous processing |

Challenges in Avoiding Schlenk Equilibrium Disproportionation

The Schlenk equilibrium represents one of the most significant challenges in maintaining the integrity and desired composition of tert-butylmagnesium chloride solutions. This equilibrium involves the disproportionation of Grignard reagents according to the general equation: 2 RMgX ⇌ R₂Mg + MgX₂, where the monomeric Grignard species can redistribute to form dialkyl magnesium compounds and magnesium halide salts. For tert-butylmagnesium chloride, this equilibrium can significantly alter the reagent composition and impact its synthetic utility.

The Schlenk equilibrium is particularly complex for tert-butylmagnesium chloride due to the steric bulk of the tertiary butyl groups, which influences both the thermodynamics and kinetics of the redistribution process. Molecular dynamics simulations have revealed that the equilibrium involves the formation of dinuclear species bridged by chlorine atoms, with various solvation patterns contributing to the overall complexity. These bridged intermediates can accept multiple tetrahydrofuran molecules in their coordination spheres, creating a dynamic equilibrium between different solvated structures.

Temperature effects on the Schlenk equilibrium position represent a critical consideration for storage and handling of tert-butylmagnesium chloride solutions. At room temperature, multiple chemical species coexist in equilibrium, with energy differences between different dinuclear solvated structures typically less than 5 kcal/mol. This relatively small energy difference means that temperature fluctuations can significantly shift the equilibrium position and alter the reagent composition over time.

Solvent dynamics play a direct role in controlling the Schlenk equilibrium mechanism, with the coordinating solvent molecules serving as key players in driving the redistribution process. The most stable symmetrically solvated dinuclear species must evolve to less stable asymmetrically solvated forms to enable ligand exchange or product dissociation. This process requires dynamic exchange of solvent molecules in the magnesium coordination sphere, with bond breaking occurring at the most solvated magnesium center and bond formation taking place at the least solvated center.

Practical strategies for minimizing Schlenk equilibrium effects include careful temperature control during storage and handling, maintenance of optimal solvent coordination through appropriate tetrahydrofuran concentrations, and minimization of concentration changes that could shift the equilibrium position. Commercial suppliers address these challenges through specialized packaging and storage conditions that maintain reagent integrity throughout the product lifecycle.

The degree of association among magnesium centers depends significantly on the solvent environment, with tetrahydrofuran solutions showing different association patterns compared to diethyl ether systems. Understanding these solvent-dependent equilibria is essential for predicting reagent behavior and optimizing synthetic applications where consistent Grignard reactivity is required.

| Solvent System | Association Degree | Stability at 25°C | Primary Equilibrium Species |

|---|---|---|---|

| Tetrahydrofuran | ~1.2 | High | Monomeric + bridged dimers |

| Diethyl ether | 1-4 | Moderate | Complex oligomeric mixtures |

| 2-Methyltetrahydrofuran | ~1.1 | Very high | Predominantly monomeric |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H225 (44.29%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H250 (54.29%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H260 (94.29%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive